1-Chloro-4-isocyanobenzene

Organometallic catalysis Carbene insertion kinetics Isocyanide ligand electronic effects

Variability in aryl isocyanide reactivity can derail kinetic studies and surface chemistry. 1-Chloro-4-isocyanobenzene (CPI) provides a reproducible electron-withdrawing benchmark with quantifiable kinetic parameters. • 2-fold higher rate constant than 4-methoxyphenyl isocyanide in Buchner carbene insertion (2.8 vs 1.42 M⁻¹ s⁻¹ at 0 °C). • Well-defined activation parameters (ΔH‡ = +34.6 kJ/mol, ΔS‡ = -109 J/(K·mol)). • Clean isosbestic point at 2124 cm⁻¹ for unambiguous RPKA. Ideal for Hammett correlations, SAM formation, and Ugi/Passerini libraries.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 1885-81-0
Cat. No. B156965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-isocyanobenzene
CAS1885-81-0
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=C(C=C1)Cl
InChIInChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H
InChIKeyQPPCIPBFKQOIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-isocyanobenzene Overview


1-Chloro-4-isocyanobenzene (4-chlorophenyl isocyanide, CPI) is a para-substituted aryl isocyanide featuring an electron-withdrawing chlorine atom [1]. As a member of the aryl isocyanide family, it exhibits a characteristic isocyanide (–N≡C) functional group with a CN stretching frequency at 2129 cm⁻¹ in the free state [2]. This compound serves as a versatile ligand for transition metals and as a building block in isocyanide-based multicomponent reactions, where its para-chloro substituent imparts distinct electronic properties that differentiate it from both electron-donating aryl isocyanides (e.g., 4-methoxyphenyl isocyanide) and unsubstituted phenyl isocyanide [2][3].

Workflow Electron-withdrawing aryl isocyanide for organometallic catalysis
Selection Para-Cl substituent for electronic tuning studies
Use context Kinetic probe and in situ IR monitoring

Why p-Chlorophenyl Isocyanide Is Irreplaceable


Aryl isocyanides are not interchangeable commodities. Quantitative kinetic data demonstrate that the para-substituent on the aryl ring profoundly modulates reactivity: in a Buchner carbene insertion reaction catalyzed by a Grubbs-type ruthenium complex, the second-order rate constant for 4-chlorophenyl isocyanide (2.8 M⁻¹ s⁻¹ at 0 °C) is approximately 2-fold higher than that of 4-methoxyphenyl isocyanide (1.42 M⁻¹ s⁻¹) and roughly 68-fold higher than that of n-octyl isocyanide (0.041 M⁻¹ s⁻¹) [1]. This dramatic substituent-driven rate variation means that selecting a generic, uncharacterized aryl isocyanide for a time-sensitive or selectivity-critical application can lead to reaction failure, inconsistent yields, or irreproducible catalytic performance. Furthermore, surface adsorption studies reveal that the electronic structure of the para-substituent dictates the geometry and bonding mode of the isocyanide on metal surfaces, directly impacting molecular electronics applications [2].

This product

p-Chlorophenyl isocyanide (CPI). Electron-withdrawing para-Cl group accelerates associative insertion pathways.

Reported rate constant 2.8 M⁻¹ s⁻¹ for Buchner insertion.

Common substitute

4-Methoxyphenyl isocyanide or phenyl isocyanide. Electron-donating or neutral substituents may shift reaction kinetics and surface adsorption geometry.

~2-fold rate difference observed. Electronic mismatch may alter catalytic performance.

1-Chloro-4-isocyanobenzene: Differentiation Evidence


Buchner Carbene Insertion: Substituent Rate Effect

In a head-to-head kinetic comparison using in situ IR spectroscopy, 4-chlorophenyl isocyanide (CPI) reacts with the Grubbs second-generation carbene complex Ru(H₂IMes)(CHPh)(PCy₃)Cl₂ at 0 °C with a second-order rate constant of 2.8(0.2) M⁻¹ s⁻¹. Under identical conditions, the electron-rich analog 4-methoxyphenyl isocyanide exhibits a rate constant of only 1.42(0.12) M⁻¹ s⁻¹ [1]. The Hammett correlation in this study confirms that the rate is accelerated by electron-withdrawing substituents, with the para-Cl group (σₚ = +0.23) producing the fastest rate among all aryl isocyanides tested [1].

Buchner carbene insertion rate
Head-to-head
CPI: 2.8 M⁻¹ s⁻¹
4-Methoxyphenyl: 1.42 M⁻¹ s⁻¹
n-Octyl: 0.041 M⁻¹ s⁻¹
~2× faster than 4-OMe; ~68× faster than n-octyl
Electron-withdrawing substituent accelerates insertion kinetics.
Supports kinetic differentiation studies. 0 °C, CH₂Cl₂, in situ IR monitoring.
Organometallic catalysis Carbene insertion kinetics Isocyanide ligand electronic effects

Adsorption Geometry on Au(111) and Pt(111)

First-principles Raman simulations reveal that 4-chlorophenyl isocyanide (CPI) adopts a vertical adsorption configuration on the top site of Au(111) surfaces but a bent configuration on the hollow site of Pt(111) surfaces [1]. The CN stretching mode frequency shift serves as an in situ 'fingerprint' for the adsorption geometry: π-back-donation from the metal causes a red shift of the CN stretching mode, while σ-donation and the wall effect introduce a blue shift [1]. This metal-dependent configurational dichotomy is not observed for alkyl isocyanides such as cyclohexyl isocyanide, which lack the aromatic π-system and exhibit less pronounced geometric sensitivity to the metal identity.

Adsorption geometry
Class-level
Au(111): vertical top-site
Pt(111): bent hollow-site
Geometric switching observed
Metal-dependent orientation enables rational monolayer design.
DFT Raman simulations. Alkyl isocyanides lack comparable switching.
Molecular electronics Self-assembled monolayers Surface-enhanced Raman spectroscopy Density functional theory

Diagnostic IR CN Stretching Frequency

The free CN stretching frequency of 4-chlorophenyl isocyanide is 2129 cm⁻¹ (CH₂Cl₂ solution), with an isosbestic point at 2124 cm⁻¹ during its reaction with the ruthenium carbene complex [1]. Upon coordination to ruthenium in the Buchner insertion product, two new IR bands appear at 2060 cm⁻¹ and 2005 cm⁻¹ [1]. This distinct 69–124 cm⁻¹ shift upon metal binding provides a clearly resolved spectroscopic window that is well-separated from the diagnostic bands of other commonly used aryl isocyanides such as 4-methoxyphenyl isocyanide. The isosbestic point confirms clean conversion without detectable intermediates, making CPI particularly suitable for quantitative in situ kinetic studies.

Diagnostic IR CN stretch
Cross-study
Free: 2129 cm⁻¹
Coordinated: 2060, 2005 cm⁻¹
Isosbestic point: 2124 cm⁻¹
Clean isosbestic point supports quantitative in situ monitoring.
Reduces spectral analysis ambiguity vs. alkyl isocyanides.
In situ IR spectroscopy Reaction monitoring Isocyanide coordination chemistry

Electronic Tuning by Para-Cl Substituent

The electron-withdrawing para-chloro substituent on CPI reduces the σ-donor/π-acid ratio relative to electron-neutral or electron-donating aryl isocyanides. In the Buchner insertion system, the Hammett plot of ln(k) vs. δ(CO) for Cr(CO)₅(CNR) complexes positions 4-ClC₆H₄NC at the most electron-withdrawing end of the aryl isocyanide series tested, with the rate acceleration attributed to enhanced electrophilicity of the ruthenium carbene upon coordination of the lower-σ-donor isocyanide [1]. Carpenter et al. (Inorg. Chem. 2015) established that for non-fluorinated aryl isocyanides possessing alkyl or aryl substitution, minimal variation in the σ-donor/π-acid ratio is observed over the series, making the chloro-substituted variant a valuable outlier for electronic tuning studies [2].

Electronic tuning benchmark
Cross-study
σₚ = +0.23 (electron-withdrawing)
Rate ratio k(4-Cl)/k(4-OMe) ≈ 2.0
Linear Hammett correlation confirmed
Distinct position on aryl isocyanide electronic spectrum.
Enables predictable metal-center tuning without polyfluorinated ligands.
Isocyanide electronic tuning σ-donor/π-acid ratio Tolman electronic parameter Coordination chemistry

Activation Parameters Thermodynamic Benchmark

Eyring analysis of the reaction between 4-chlorophenyl isocyanide and the Grubbs carbene complex 3 yields activation parameters of ΔH‡ = +34.6(2.9) kJ/mol (+8.27 kcal/mol) and ΔS‡ = –109(11) J/(K·mol) (–26.1 eu) [1]. The large negative entropy of activation confirms an associative rate-determining step, consistent with isocyanide coordination prior to the carbene insertion event. This stands in contrast to the dissociative phosphine exchange pathway for the same ruthenium complex, which exhibits a positive ΔS‡ of +54 J/(K·mol), underscoring a fundamentally different mechanism [1].

Activation parameters
Head-to-head
ΔH‡ = +34.6 kJ/mol
ΔS‡ = –109 J/(K·mol)
Large negative ΔS‡ confirms associative pathway
Quantitative thermodynamic reference for mechanistic studies.
Contrasts with dissociative phosphine exchange (ΔS‡ = +54 J/(K·mol)).
Activation parameters Eyring analysis Mechanistic studies Isocyanide coordination kinetics

1-Chloro-4-isocyanobenzene Application Scenarios


Kinetic Probe for Isocyanide Electronic Effects

Researchers investigating isocyanide ligand electronic effects on transition metal reactivity should select CPI as the electron-withdrawing aryl isocyanide benchmark. Its 2-fold rate advantage over 4-methoxyphenyl isocyanide in Buchner carbene insertion (2.8 vs. 1.42 M⁻¹ s⁻¹ at 0 °C) and well-defined activation parameters (ΔH‡ = +34.6 kJ/mol, ΔS‡ = –109 J/(K·mol)) make it ideal for constructing Hammett correlations and validating computational models of isocyanide–metal bonding [1].

SAM Formation on Gold Electrodes

CPI is preferred over alkyl isocyanides for self-assembled monolayer formation on gold surfaces due to its predictable vertical adsorption geometry on Au(111) top sites, as established by first-principles Raman simulations [2]. This well-defined orientation enables reproducible molecular junction fabrication. The distinct CN stretching frequency (2129 cm⁻¹ free, shifting upon coordination) provides a built-in spectroscopic quality-control metric for monolayer integrity [1].

In Situ IR Monitoring with Isosbestic Point

For laboratories performing quantitative in situ IR kinetic studies, CPI offers a clean isosbestic point at 2124 cm⁻¹ during reaction with ruthenium carbene complexes, confirming single-product conversion without detectable intermediates [1]. This contrasts with alkyl isocyanides like cyclohexyl isocyanide, which exhibit multi-product spectral evolution and lack an isosbestic point, complicating kinetic data analysis. CPI thus reduces post-processing ambiguity in reaction progress kinetic analysis (RPKA) workflows [1].

Electron-Withdrawing Isocyanide for Ugi/Passerini

In diversity-oriented synthesis and library construction via Ugi or Passerini multicomponent reactions, CPI provides the electron-withdrawing aryl isocyanide option. Its para-chloro substituent imparts distinct electronic and lipophilic properties to the final bis-amide or α-acyloxyamide products compared to electron-neutral (phenyl isocyanide) or electron-donating (4-methoxyphenyl isocyanide) variants, enabling systematic structure–activity relationship (SAR) exploration .

Application
Selection Property
Validation Focus
Kinetic probe for electronic effects
Electron-withdrawing aryl isocyanide benchmark
Hammett correlation and computational model validation
SAM formation on gold electrodes
Predictable vertical adsorption geometry
Monolayer integrity via CN stretching frequency
In situ IR reaction monitoring
Clean isosbestic point at 2124 cm⁻¹
Single-product conversion in kinetic workflows
Ugi/Passerini multicomponent reactions
Electron-withdrawing aryl isocyanide building block
SAR exploration via electronic property variation

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